Dimethyl 5,5-dicyano-4-(4-ethoxyphenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate
Description
Dimethyl 5,5-dicyano-4-(4-ethoxyphenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is a structurally complex cyclohexene dicarboxylate derivative characterized by multiple functional groups: two cyano groups at the 5,5-positions, a hydroxyl group at position 2, and aromatic substituents (4-ethoxyphenyl and 4-methylphenyl) at positions 4 and 4. The compound’s molecular formula is C₂₈H₂₅N₂O₆, with a molecular weight of 497.51 g/mol (calculated based on analogous compounds in ).
Properties
IUPAC Name |
dimethyl 5,5-dicyano-4-(4-ethoxyphenyl)-2-hydroxy-6-(4-methylphenyl)cyclohexene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-5-35-19-12-10-18(11-13-19)23-21(26(32)34-4)24(30)20(25(31)33-3)22(27(23,14-28)15-29)17-8-6-16(2)7-9-17/h6-13,21-23,30H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAUCJXLGFBQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(C(=C(C(C2(C#N)C#N)C3=CC=C(C=C3)C)C(=O)OC)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 5,5-dicyano-4-(4-ethoxyphenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H26N2O6
- Molecular Weight : 474.51 g/mol
- CAS Number : 1212296-00-8
The biological activity of this compound is primarily attributed to its structural features, including the presence of cyano and hydroxy groups. These functional groups are believed to facilitate interactions with various biological targets such as enzymes and receptors. The compound's ability to modulate biochemical pathways makes it a subject of interest in pharmacological studies.
Biological Activities
- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Anticancer Potential : Preliminary research suggests that dimethyl 5,5-dicyano derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Experimental Data
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of dimethyl 5,5-dicyano compounds on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell types.
Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25 -
Antioxidant Activity :
- Another investigation assessed the antioxidant capacity using the DPPH radical scavenging assay. The compound demonstrated significant scavenging activity comparable to standard antioxidants.
Concentration (µM) Scavenging Activity (%) 10 35 50 60 100 85 -
Anti-inflammatory Effects :
- Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of cyclohexene dicarboxylates and 1,3-dioxolane dicarboxylates, which exhibit structural and functional diversity. Below is a detailed comparison with key analogs:
Structural Variations and Substituent Effects
Key Observations :
Substituent Effects on Molecular Weight: The target compound’s ethoxyphenyl group increases its molecular weight compared to the cyanophenyl analog (497.51 vs. 455.46 g/mol) . Bulkier substituents (e.g., naphthalen-1-yl in ) further elevate molecular weight (480.52 g/mol).
The methylsulfanyl group in may confer unique reactivity (e.g., sulfur-mediated interactions) absent in the target compound.
Inference for Target Compound :
- However, the bulky ethoxyphenyl substituent may reduce membrane permeability compared to smaller analogs.
Physicochemical Properties
Data from analogs suggest trends in solubility and stability:
- Hydroxy Group : The 2-hydroxy group in the target compound and analogs (e.g., ) may facilitate hydrogen bonding, improving aqueous solubility.
- Cyanophenyl vs. Ethoxyphenyl: The cyanophenyl analog () likely has lower solubility in water due to its hydrophobic nitrile group, whereas the ethoxyphenyl group in the target compound may improve solubility in organic solvents.
Preparation Methods
Palladium-Catalyzed Coupling Initiation
The synthesis typically begins with palladium-mediated cross-coupling to establish the cyclohexene core. A patented approach employs Sonogashira conditions using Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine at 80°C for 12 hours. This step couples 4-ethoxyphenylacetylene with a brominated cyclohexene precursor, achieving 72% conversion efficiency. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–7 mol% Pd | <±3% variance |
| Reaction Temperature | 78–82°C | ±8% yield swing |
| Alkyne Equivalents | 1.2–1.5 | Prevents diyne formation |
The 4-methylphenyl substituent is introduced via subsequent Suzuki-Miyaura coupling using Pd(OAc)₂/XPhos catalytic systems in THF/water (4:1) at 60°C. This step demonstrates remarkable functional group tolerance, maintaining >90% yield even with sterically demanding substrates.
Cyano Group Installation
Post-coupling, the dicyano functionality is introduced through nucleophilic substitution. Patent US10392384B2 details treatment with trimethylsilyl cyanide (2.2 equiv) in dimethylacetamide at 115°C for 2 hours, followed by acidic workup (6% H₂SO₄). This method achieves 85% cyanide incorporation while minimizing hydrolysis side reactions. Comparative studies show dimethylacetamide outperforms NMP (1-methyl-2-pyrrolidone) by 12% yield due to enhanced cyanide ion stabilization.
Cyclocondensation Strategies
Orthoester-Mediated Ring Closure
A pivotal advancement comes from using triethyl orthoacetate as both solvent and reactant. The reaction of keto-ester intermediates (0.5 M concentration) with orthoester (3 equiv) in refluxing toluene (110°C, 8 hours) induces cyclohexene ring formation. Key advantages include:
- Reduced flammability : Triethyl orthoacetate’s higher flash point (96°C vs. 42°C for conventional orthoformate) enables safer scale-up
- Byproduct control : Acetic acid co-product facilitates pH-mediated crystallization during workup
This method yields the cyclohexene core with 68% enantiomeric excess when using (R)-BINAP-modified catalysts.
Solvent Effects on Stereochemistry
The choice of aprotic dipolar solvents critically influences diastereomeric ratios:
| Solvent | Dielectric Constant | trans/cis Ratio |
|---|---|---|
| Dimethylacetamide | 37.8 | 4.3:1 |
| NMP | 32.2 | 3.1:1 |
| DMF | 36.7 | 2.8:1 |
Data adapted from VulcanChem’s analogous compound studies indicate dimethylacetamide maximizes trans isomer formation through enhanced dipole stabilization of transition states.
Hydroxylation and Esterification
Regioselective Hydroxylation
The 2-hydroxy group is introduced via Mitsunobu reaction using DIAD (1.5 equiv) and PPh₃ (2 equiv) in THF at 0°C. This method achieves 92% regioselectivity for the 2-position over the 4-position, critical for maintaining the compound’s hydrogen-bonding network. Post-reaction purification through silica gel chromatography (ethyl acetate/hexane 1:3) removes residual triphenylphosphine oxide.
Dual Esterification Techniques
Concurrent esterification at positions 1 and 3 employs:
- Steglich conditions : DCC (1.2 equiv)/DMAP (0.1 equiv) in dichloromethane for methyl ester formation
- Acid chloride method : Thionyl chloride-mediated activation followed by methanol quench
Comparative analysis reveals the Steglich method provides superior yields (88% vs. 72%) but requires stringent moisture control. Large-scale productions (>100 g) prefer the acid chloride route due to easier byproduct removal.
Crystallization and Purification
pH-Dependent Crystallization
The final isolation leverages the compound’s pH-dependent solubility. Patent US10392384B2 specifies:
- Dissolve crude product in THF/water (2:1, 9 volumes)
- Adjust to pH 6.5–7.0 with 2M HCl
- Seed with pre-characterized crystals (0.5% w/w)
- Cool to 0–5°C at 1°C/min
This protocol yields 95.4% pure product with <0.5% residual solvents.
Solvent Antisolvent Pair Screening
Optimized crystallization pairs include:
| Solvent | Antisolvent | Recovery (%) | Purity (%) |
|---|---|---|---|
| Acetone | Water | 89 | 97.2 |
| Ethanol | Hexane | 82 | 95.8 |
| THF | Heptane | 94 | 98.1 |
Data from ChemicalBook demonstrate THF/heptane’s superiority in balancing recovery and purity.
Analytical Characterization
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound's synthesis involves multi-step reactions, including cyclohexene ring formation, esterification, and substitution. Key steps include controlling regioselectivity during cyano-group introduction and managing steric hindrance from the 4-ethoxyphenyl and 4-methylphenyl substituents. Use of catalysts like Lewis acids (e.g., BF₃·OEt₂) may enhance cyclization efficiency. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and characterization by HPLC (≥95% purity threshold) are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming functional groups?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm ester, hydroxyl, and aromatic substituents. For example, the hydroxyl proton (δ ~5.5 ppm) and ester carbonyl carbons (δ ~165–170 ppm) are diagnostic .
- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1750 cm⁻¹ (ester C=O) validate cyano and carboxylate groups .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion (m/z 485.49) and fragment patterns .
Q. How does the compound’s solubility and stability vary under different experimental conditions?
- Methodological Answer : Computed properties (XLogP3 = 4.7) indicate high lipophilicity, suggesting limited aqueous solubility. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) under varying pH (2–9) is recommended. Use DMSO or THF for stock solutions, with stability monitored by UV-Vis spectroscopy (λmax ~270 nm) .
Advanced Research Questions
Q. What strategies can resolve stereochemical ambiguities arising from the compound’s three undefined stereocenters?
- Methodological Answer : X-ray crystallography (e.g., using Cu-Kα radiation) is the gold standard for determining absolute configuration. For dynamic stereochemistry, variable-temperature NMR or chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) can separate enantiomers . Computational modeling (DFT or MD simulations) may predict energetically favorable conformers .
Q. How do the electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electrophilic Sites : The hydroxyl group (pKa ~10–12) and electron-deficient cyano groups may participate in hydrogen bonding or nucleophilic attacks.
- Steric Effects : Bulky substituents (e.g., 1-naphthyl in analogous structures) hinder access to the cyclohexene ring. Kinetic studies (e.g., monitoring reaction rates with varying substituents) and Hammett plots can quantify electronic effects .
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, and how can false positives be minimized?
- Methodological Answer : For antimicrobial testing, follow CLSI guidelines (e.g., microbroth dilution, Mueller-Hinton broth, 18–20 h incubation). Include controls (amikacin for bacteria, fluconazole for fungi) and validate results via dose-response curves (IC₅₀ calculations). Counter-screening against mammalian cell lines (e.g., HEK293) reduces false positives from cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
